Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane
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Overview
Description
Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane is a heterocyclic compound that contains sulfur, nitrogen, and bromine atoms. It is known for its unique chemical structure and properties, making it a valuable compound in various scientific research fields. The compound’s molecular formula is C5H2Br2N4S4, and it has a molecular weight of 406.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane typically involves the reaction of 3-bromo-1,2,4-thiadiazole with sulfur-containing reagents under controlled conditions. One common method includes the use of bromine and thiourea as starting materials, followed by a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, sulfinylation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane involves its interaction with molecular targets and pathways within cells. The compound’s sulfinyl and bromine groups play a crucial role in its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the modulation of various cellular processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): A similar compound with electron-withdrawing properties used in organic solar cells and OLEDs.
4-Bromobenzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Another related compound used in the synthesis of dyes and photovoltaic materials.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C5H2Br2N4O2S4 |
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Molecular Weight |
438.2 g/mol |
IUPAC Name |
3-bromo-5-[(3-bromo-1,2,4-thiadiazol-5-yl)sulfinylmethylsulfinyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C5H2Br2N4O2S4/c6-2-8-4(14-10-2)16(12)1-17(13)5-9-3(7)11-15-5/h1H2 |
InChI Key |
DBPHBKKVSCGDOA-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)C1=NC(=NS1)Br)S(=O)C2=NC(=NS2)Br |
Origin of Product |
United States |
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